molecular formula C12H15NO2S2 B14698572 Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester CAS No. 21709-44-4

Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester

Cat. No.: B14698572
CAS No.: 21709-44-4
M. Wt: 269.4 g/mol
InChI Key: GZVHRGJOULANNQ-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamates, which are derivatives of carbamic acid This compound is characterized by the presence of a dimethylcarbamate group attached to a phenyl ester, which is further linked to a 1,3-dithiolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester typically involves the reaction of dimethylcarbamoyl chloride with a phenol derivative containing the 1,3-dithiolan-2-yl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with continuous monitoring of reaction parameters to ensure consistency and quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of essential biochemical pathways, making it effective in applications like pest control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester is unique due to the presence of the 1,3-dithiolan-2-yl group, which imparts specific chemical reactivity and biological activity. This makes it more versatile in various applications compared to its similar counterparts .

Properties

CAS No.

21709-44-4

Molecular Formula

C12H15NO2S2

Molecular Weight

269.4 g/mol

IUPAC Name

[2-(1,3-dithiolan-2-yl)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H15NO2S2/c1-13(2)12(14)15-10-6-4-3-5-9(10)11-16-7-8-17-11/h3-6,11H,7-8H2,1-2H3

InChI Key

GZVHRGJOULANNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1C2SCCS2

Origin of Product

United States

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